molecular formula C15H17F3O3 B8403023 8-(3-(Trifluoromethyl)phenyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(3-(Trifluoromethyl)phenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8403023
M. Wt: 302.29 g/mol
InChI Key: HPSAKHVCWABSFW-UHFFFAOYSA-N
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Patent
US09199946B2

Procedure details

To a round bottom flask was added n-BuLi (3.84 mL, 9.60 mmol) at −78° C. under argon. THF (10 mL) was added followed by addition of 1-bromo-3-(trifluoromethyl)benzene (0.884 mL, 6.40 mmol) in THF (1 mL). The reaction mixture was stirred for 30 minutes at −78° C. A solution of 1,4-dioxaspiro[4.5]decan-8-one (1.00 g, 6.40 mmol) in THF (5 mL) was then added dropwise to the reaction mixture at −70° C. The reaction was stirred for 1 h at −70° C., and then quenched by the addition of 1 N HCl. The reaction mixture was extracted with EtOAc and the organic portions were separated and combined. The organic layer was dried over Na2SO4, filtered, and concentrated to give Intermediate 3A (1.87 g, 6.19 mmol, 97.0% yield). LCMS=325 [M+Na], RT=1.89 minutes (Method B).
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
0.884 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1.[O:17]1[C:21]2([CH2:26][CH2:25][C:24](=[O:27])[CH2:23][CH2:22]2)[O:20][CH2:19][CH2:18]1>C1COCC1>[F:14][C:13]([F:16])([F:15])[C:9]1[CH:8]=[C:7]([C:24]2([OH:27])[CH2:25][CH2:26][C:21]3([O:20][CH2:19][CH2:18][O:17]3)[CH2:22][CH2:23]2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
3.84 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
0.884 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h at −70° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic portions were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1(CCC2(OCCO2)CC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.19 mmol
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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